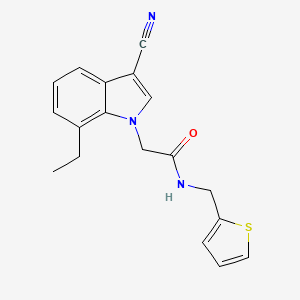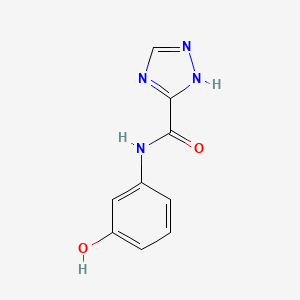
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as THM-A-195, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules, which have been shown to have a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation and immune responses. In addition, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to modulate the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various models of inflammation, including acute lung injury and colitis. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide and to identify other potential targets for this compound.
Métodos De Síntesis
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 7-ethylindole with thienylacetic acid to form 7-ethylindol-1-ylthienylmethylacetic acid. This intermediate is then reacted with cyanogen bromide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-13-5-3-7-16-14(9-19)11-21(18(13)16)12-17(22)20-10-15-6-4-8-23-15/h3-8,11H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVIGDIWCJGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)